1-(2-Bromophenyl)ethanamine hydrochloride structure
1-(2-Bromophenyl)ethanamine hydrochloride structure
An In-Depth Technical Guide to the Structure and Characterization of 1-(2-Bromophenyl)ethanamine Hydrochloride
Executive Summary
1-(2-Bromophenyl)ethanamine hydrochloride is a primary amine of significant interest in synthetic and medicinal chemistry. As a chiral building block, its utility lies in its stereochemically defined structure, which serves as a crucial starting material or intermediate in the synthesis of complex, high-value molecules, particularly within the pharmaceutical industry. The presence of the bromine atom on the phenyl ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of diverse molecular scaffolds. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, principles of synthesis, and the analytical protocols required for its unambiguous characterization, tailored for researchers, scientists, and drug development professionals.
Molecular Structure and Chemical Identity
Core Structure and Nomenclature
The structure of 1-(2-Bromophenyl)ethanamine hydrochloride consists of three key components:
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A Phenyl Ring: Substituted at the ortho-position (position 2) with a bromine atom.
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An Ethanamine Side Chain: An ethyl group attached to the phenyl ring, with an amino group (-NH₂) on the first carbon (the alpha-carbon) of that chain.
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A Hydrochloride Salt: The basic amino group is protonated to form an ammonium cation (-NH₃⁺), which forms an ionic bond with a chloride anion (Cl⁻). This salt form enhances the compound's stability and aqueous solubility compared to its free base form.
The systematic IUPAC name for the compound is 1-(2-bromophenyl)ethanamine;hydrochloride [1].
Stereochemistry: The Chiral Center
The alpha-carbon, which is bonded to the phenyl ring, the amino group, a methyl group, and a hydrogen atom, is a stereocenter. Consequently, 1-(2-Bromophenyl)ethanamine exists as a pair of enantiomers:
The specific stereoisomer used is of paramount importance in drug development, as different enantiomers of a chiral molecule often exhibit vastly different pharmacological and toxicological profiles. The compound is commercially available as a racemic mixture (an equal mix of both enantiomers) or as individual, enantiomerically pure forms.
Caption: 2D structure of 1-(2-Bromophenyl)ethanamine Hydrochloride, with the chiral center marked (*).
Key Chemical Identifiers
Precise identification is critical for regulatory and research purposes. The following table summarizes key identifiers for the racemic mixture and its constituent enantiomers.
| Identifier | Racemic | (R)-Enantiomer | (S)-Enantiomer | Source(s) |
| CAS Number | 1187928-17-1 (HCl salt) | 1187931-17-4 (HCl salt) | 140632-12-8 (free base) | [1][2][4] |
| Molecular Formula | C₈H₁₁BrClN | C₈H₁₁BrClN | C₈H₁₀BrN (free base) | [1][2][4] |
| Molecular Weight | 236.54 g/mol | 236.54 g/mol | 200.08 g/mol (free base) | [1][2][4] |
| InChI Key | MPTGUFFHOKLEFK-UHFFFAOYSA-N | MPTGUFFHOKLEFK-FYZOBXCZSA-N | DSAXBVQQKYZELF-LURJTMIESA-N | [1][2][4] |
| Canonical SMILES | CC(C1=CC=CC=C1Br)N.Cl | CC@H(C1=CC=CC=C1Br)N.Cl | CN | [1][2][4] |
Synthesis and Purification Principles
The synthesis of 1-(2-Bromophenyl)ethanamine hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity.
Retrosynthetic Approach
A common and logical pathway originates from 2-bromoacetophenone. The core transformation involves the conversion of a ketone to a primary amine, a cornerstone reaction in organic synthesis.
Caption: Standard analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination of organic molecules.
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¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 1-(2-Bromophenyl)ethanamine hydrochloride, the expected signals are:
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Aromatic Protons (4H): A complex multiplet pattern between 7.0-7.8 ppm, characteristic of a substituted benzene ring.
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Methine Proton (1H): A quartet around 4.5-5.0 ppm, split by the three protons of the adjacent methyl group.
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Ammonium Protons (3H): A broad singlet, typically downfield (8.0-9.0 ppm), which may exchange with D₂O.
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Methyl Protons (3H): A doublet around 1.6-1.8 ppm, split by the single methine proton.
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¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Six distinct signals would be expected for the aromatic carbons (one of which, bonded to bromine, will be at a characteristic shift) and two signals for the aliphatic side chain (methine and methyl carbons).
Protocol: NMR Sample Preparation
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Accurately weigh 5-10 mg of the 1-(2-Bromophenyl)ethanamine hydrochloride sample.
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Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt is often soluble in water) in a clean, dry NMR tube.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
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Cap the NMR tube and invert several times to ensure the solution is homogeneous.
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Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument parameters.[5]
Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight.
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Expected Ionization: Using a soft ionization technique like Electrospray Ionization (ESI), the analysis will detect the cationic form corresponding to the free base, [C₈H₁₀BrN + H]⁺.
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Isotopic Pattern: A key diagnostic feature will be the presence of two major peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 200 and 202 for the molecular ion of the free base). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁵⁰% ⁷⁹Br and ⁵⁰% ⁸¹Br).
Protocol: ESI-MS Analysis
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Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
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Infuse the solution directly into the ESI source of the mass spectrometer.
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Acquire the mass spectrum in positive ion mode.
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Analyze the resulting spectrum for the parent ion cluster confirming the molecular weight and the characteristic bromine isotope pattern.
Chiral Analysis
For enantiomerically pure samples, it is essential to determine the enantiomeric excess (e.e.). This is almost exclusively done using chiral High-Performance Liquid Chromatography (HPLC).
Protocol: Chiral HPLC Workflow
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Column Selection: Choose an appropriate chiral stationary phase (CSP) column (e.g., based on cyclodextrin or cellulose derivatives) known to resolve chiral amines.
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Method Development: Develop an isocratic or gradient mobile phase, typically a mixture of hexane/isopropanol or a similar non-polar/polar system, often with a small amount of an amine modifier (like diethylamine) to improve peak shape.
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Sample Analysis: Prepare a dilute, filtered solution of the sample in the mobile phase. Inject a small volume onto the column.
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Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
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Quantification: The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the relative peak areas of the (R) and (S) enantiomers.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed.
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Handling: Handle the compound in a well-ventilated area or a chemical fume hood. [6]Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. [7][8]Avoid breathing dust and prevent contact with skin and eyes. [7][9]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [10][7][9]It is advisable to store the material under an inert atmosphere (e.g., argon) to prevent degradation. [7]* Hazards: Based on data for related brominated and aminic compounds, 1-(2-Bromophenyl)ethanamine hydrochloride should be treated as potentially harmful if swallowed, and capable of causing skin and serious eye irritation or damage. [10][7]
Conclusion
1-(2-Bromophenyl)ethanamine hydrochloride is a structurally well-defined and valuable chiral building block. Its identity is established by its unique combination of a 2-bromophenyl group and a chiral ethanamine side chain, presented as a stable hydrochloride salt. A thorough understanding of its structure, stereochemistry, and the analytical techniques required for its characterization—NMR for structural integrity, MS for molecular weight confirmation, and chiral HPLC for stereochemical purity—is fundamental for its effective application in research and development. Proper synthesis, purification, and handling are paramount to ensuring the quality and safety of this important chemical intermediate.
References
-
Safety Data Sheet for 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride. Kishida Chemical Co., Ltd.[Link]
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Synthesis of N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses. [Link]
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(R)-1-(2-Bromophenyl)ethanamine. PubChem, National Center for Biotechnology Information. [Link]
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(S)-1-(2-Bromophenyl)ethanamine. PubChem, National Center for Biotechnology Information. [Link]
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Electronic Supporting Information: Materials and methods. The Royal Society of Chemistry. [Link]
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1H NMR spectrum of 1-(2-Bromophenyl)ethanone oxime (2k). ResearchGate. [Link]
- A process for the synthesis of ramelteon and its intermediates.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. jk-sci.com [jk-sci.com]
- 3. (R)-1-(2-Bromophenyl)ethanamine | C8H10BrN | CID 2530260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-1-(2-Bromophenyl)ethanamine | C8H10BrN | CID 2530257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. fishersci.fr [fishersci.fr]
- 10. static.cymitquimica.com [static.cymitquimica.com]
